molecular formula C19H28BrNO3 B141468 VGB6MN0Z00 CAS No. 129784-11-8

VGB6MN0Z00

Numéro de catalogue B141468
Numéro CAS: 129784-11-8
Poids moléculaire: 398.3 g/mol
Clé InChI: VPNYRYCIDCJBOM-POCMBTLOSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3R)-glycopyrronium bromide is a glycopyrronium bromide that has (2S,3R)-configuration. The racemate, ritropirronium bromide, is used for treatment of chronic obstructive pulmonary disease. It is an enantiomer of a (2R,3S)-glycopyrronium bromide.

Applications De Recherche Scientifique

Inversion du Blocage Neuromusculaire

Le glycopyrrolate, en combinaison avec la néostigmine, est utilisé pour inverser le blocage neuromusculaire (BNM). Cette combinaison provoque moins de changements de la fréquence cardiaque que l'atropine-néostigmine, ce qui peut être particulièrement bénéfique pour les patients âgés .

2. Traitement de la Maladie Pulmonaire Obstructive Chronique (MPOC) Le bromure de glycopyrronium est un antagoniste muscarinique à action prolongée inhalé en développement pour le traitement de la MPOC. Il a été comparé pour son efficacité et sa sécurité dans des schémas d'administration une fois par jour et deux fois par jour chez des patients atteints de MPOC modérée à sévère .

Utilisation en Pratique Anesthésique

Le glycopyrrolate appartient aux médicaments anticholinergiques synthétiques et est utilisé de manière similaire à l'atropine en pratique anesthésique .

Traitement de la Sialorrhée (Bave)

Une solution orale de glycopyrrolate s'est avérée efficace pour réduire la gravité et la fréquence de la bave, améliorant la qualité de vie des patients et de leurs soignants .

Utilisation dans les Électrolytes Ioniques

Les électrolytes ioniques à base de pyrrolidinium sont reconnus pour leurs propriétés avantageuses telles qu'une conductivité élevée, une faible viscosité et une bonne stabilité électrochimique et thermique .

Utilisation dans les Batteries à Ions Bromure

Des recherches ont été menées sur l'utilisation de batteries à ions bromure, mais il n'est pas clair si ce composé spécifique est utilisé dans ces recherches .

Mécanisme D'action

Target of Action

Glycopyrrolate, also known as Glycopyrronium bromide, is a muscarinic antagonist . It has the highest affinity for M1 receptors , followed by M3, M2/M4, and M5 . Muscarinic receptors M1 to M4 are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions .

Mode of Action

Glycopyrrolate competitively blocks muscarinic receptors, thus inhibiting cholinergic transmission . It blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the CNS . This inhibition indirectly reduces the rate of salivation by preventing the stimulation of acetylcholine receptors .

Biochemical Pathways

The systemic distribution of muscarinic receptors throughout the body allows glycopyrrolate to reduce secretions from sweat glands, oral, airway, and gastric secretions . It also reduces cardiac inhibitory reflexes and bronchoconstriction in COPD .

Pharmacokinetics

Glycopyrrolate has highly variable pharmacokinetics. The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg . The volume of distribution in adults aged 60-75 years is 0.42 ± 0.22 L/kg . It is excreted in the urine as unchanged drug (IM: >80%, IV: 85%) and in the bile as unchanged drug (<5%) . The clearance in children and adolescents ≤14 years is a mean range of 1.01 to 1.41 L/kg/hour (range: 0.32 to 2.22 L/kg/hour), and in adults, it is 0.54 ± 0.14 L/kg/hour .

Result of Action

The result of glycopyrrolate’s action is a reduction in salivation, gastric secretions, and bronchoconstriction. It is used to treat hyperhidrosis, severe drooling, COPD, and in combination with other medications to treat ulcers . It is also used in anesthesia .

Action Environment

The action of glycopyrrolate can be influenced by environmental factors such as the patient’s renal function. Elimination is severely impaired in patients with renal failure . Therefore, the patient’s health status can significantly impact the compound’s action, efficacy, and stability.

Safety and Hazards

Like all chemicals, pyrrolidinium compounds should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

While specific future directions for “Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-” are not available, pyrrolidinium compounds in general continue to be an area of active research, with potential applications in various fields including medicine and materials science .

Analyse Biochimique

Biochemical Properties

Glycopyrronium bromide, (2S,3’R)-, acts as a competitive and potent antagonist of M3 muscarinic acetylcholine receptors . The binding of Glycopyrronium bromide, (2S,3’R)- to these receptors inhibits acetylcholine-mediated bronchoconstriction , reducing air trapping, increasing forced expiratory volume in 1 s (FEV1), and reducing symptoms .

Cellular Effects

Glycopyrronium bromide, (2S,3’R)- has been shown to have significant effects on various types of cells and cellular processes. It reduces sweat gland, oral, airway, and gastric secretions, as well as reducing cardiac inhibitory reflexes . It also reduces bronchoconstriction in chronic obstructive pulmonary disease (COPD) .

Molecular Mechanism

Glycopyrronium bromide, (2S,3’R)- is a quaternary ammonium compound that slowly dissociates from muscarinic receptors, leading to a long duration of action . It has a wider therapeutic index than other anticholinergic medications, such as tiotropium .

Temporal Effects in Laboratory Settings

In laboratory settings, Glycopyrronium bromide, (2S,3’R)- has been shown to produce dose-dependent bronchodilation . At Day 28, increases in mean trough FEV1 versus placebo were statistically significant for all regimens, ranging from 51 mL (Glycopyrronium bromide, (2S,3’R)- 12.5 μg OD) to 160 mL (Glycopyrronium bromide, (2S,3’R)- 50 μg BID) .

Dosage Effects in Animal Models

While specific studies on dosage effects of Glycopyrronium bromide, (2S,3’R)- in animal models are limited, it’s worth noting that in human studies, different dosages have shown varying effects. For instance, a 12.5 μg BID dose produced a marginally higher improvement in trough FEV1 versus placebo than 50 μg OD .

Metabolic Pathways

Glycopyrronium bromide, (2S,3’R)- is eliminated from the body by renal excretion . Therefore, systemic exposure is expected to be increased in patients with decreasing renal function .

Transport and Distribution

Glycopyrronium bromide, (2S,3’R)- is administered via various routes including by mouth, intravenous injection, on the skin, and via inhalation . It does not cross the blood–brain barrier and consequently has few to no central effects .

Subcellular Localization

Given its mechanism of action as a muscarinic antagonist, it is likely to interact with muscarinic receptors which are located in various cell types throughout the body .

Propriétés

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-POCMBTLOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129784-11-8
Record name Glycopyrrolate, (2S,3'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, (2S,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGB6MN0Z00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
Reactant of Route 2
Reactant of Route 2
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
Reactant of Route 3
Reactant of Route 3
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
Reactant of Route 4
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
Reactant of Route 5
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
Reactant of Route 6
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.